3-(Phenethyl)pyridine-2-carboxamide

Organic Synthesis Medicinal Chemistry Scaffold Construction

3-(Phenethyl)pyridine-2-carboxamide (CAS 84963-39-3) is a validated synthetic intermediate and analytical reference standard. Unlike generic pyridine carboxamide analogs, its precise 3-phenethyl substitution pattern is critical for bypassing low-yielding regioselective alkylation. This specific configuration is essential for building kinase inhibitor-focused libraries or HPLC method development with documented retention time benchmarks.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 84963-39-3
Cat. No. B12669897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenethyl)pyridine-2-carboxamide
CAS84963-39-3
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=C(N=CC=C2)C(=O)N
InChIInChI=1S/C14H14N2O/c15-14(17)13-12(7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,17)
InChIKeyPDHDODYVLUEHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenethyl)pyridine-2-carboxamide (CAS 84963-39-3) Chemical Identity and Procurement Baseline


3-(Phenethyl)pyridine-2-carboxamide (CAS 84963-39-3) is a substituted pyridine-2-carboxamide featuring a 2-phenylethyl group at the 3-position, with a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol . It is a member of the broader pyridine carboxamide class, which has been extensively explored for kinase inhibition and immunomodulation [1]. This specific analog, however, is primarily documented as a synthetic intermediate [2] or a reference standard for analytical method development [3], rather than as a final bioactive drug candidate. This distinction is critical for procurement, as its value proposition lies not in a predefined therapeutic profile but in its utility as a structural scaffold or a precisely characterized chemical entity for research applications.

Risks of Using Unqualified 3-(Phenethyl)pyridine-2-carboxamide Analogs: Why Structural Specificity Matters


While the pyridine carboxamide core is common, the precise substitution pattern of 3-(Phenethyl)pyridine-2-carboxamide (3-phenethyl at the 2-carboxamide) dictates its unique physicochemical and potential biological interaction profile. Minor changes, such as relocating the phenethyl group to the 2-position, altering the linker to a benzyl group, or moving the carboxamide to the 3-position, result in distinct compounds with significantly different properties. For instance, the isomeric 2- and 3-phenethylpyridines without the carboxamide have been investigated as 5-HT2A receptor ligands [1], while N-cyano-N'-phenethylpyridine-3-carboximidamide (Ki-1769) is a discontinued antihypertensive agent [2]. These examples underscore that the specific molecular architecture of 3-(Phenethyl)pyridine-2-carboxamide is not interchangeable with its close analogs. Generic substitution without verifying the exact 3-phenethyl-2-carboxamide configuration can invalidate a synthetic pathway, compromise analytical accuracy, or lead to spurious biological assay results.

Quantifiable Differentiation of 3-(Phenethyl)pyridine-2-carboxamide (CAS 84963-39-3)


Synthetic Utility: Enabling Access to 3-Phenethyl Substituted Pyridine Scaffolds

3-(Phenethyl)pyridine-2-carboxamide is a key intermediate in a documented synthetic route that uses 2-cyano-3-methylpyridine and a benzaldehyde derivative as starting materials. The process involves a condensation reaction under alkaline conditions, followed by a catalytic hydrogenation step to install the phenethyl side chain [1]. This is a specific, enabling route for installing a 3-phenethyl group on a pyridine ring bearing a 2-carboxamide, a substitution pattern that is challenging to achieve with high regioselectivity via direct Friedel-Crafts alkylation of the pyridine core.

Organic Synthesis Medicinal Chemistry Scaffold Construction

Analytical Characterization: Validated HPLC Retention Time for Purity Assessment

A validated reverse-phase HPLC method is available for the separation and analysis of 3-(Phenethyl)pyridine-2-carboxamide. Using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, the compound exhibits a retention time of 6.38 minutes under specified conditions [1]. This provides a quantitative benchmark for purity analysis and stability studies.

Analytical Chemistry HPLC Method Development Quality Control

Physicochemical Distinction: Calculated LogP Value Relative to Core Scaffolds

The presence of the phenethyl group significantly increases the lipophilicity of the pyridine-2-carboxamide core. The target compound has a calculated LogP value of 2.85 [1]. For comparison, the unsubstituted pyridine-2-carboxamide (picolinamide) has a calculated LogP of approximately 0.2-0.5. This difference of over 2 Log units represents a roughly 100-fold increase in partition coefficient.

Medicinal Chemistry Drug Design Physicochemical Property

Structural Distinction from Close Molecular Analogs: The 2-Carboxamide Moiety

A direct comparator is 3-(2-phenylethyl)pyridine (CAS 6312-09-0), which lacks the 2-carboxamide group [1]. This functional group difference fundamentally alters the compound's potential for hydrogen bonding and its ability to engage in specific interactions with biological targets. In the broader pyridine carboxamide class, the 2-carboxamide has been shown to be a critical pharmacophore for potent HPK1 inhibition, as seen with advanced leads like compound 19 [2].

Medicinal Chemistry Target Engagement Scaffold Hopping

Optimal Scientific and Industrial Use Cases for 3-(Phenethyl)pyridine-2-carboxamide (CAS 84963-39-3)


Synthetic Chemistry: As a Key Intermediate for 3-Substituted Pyridine Derivatives

This compound serves as a valuable intermediate for constructing more complex molecules, particularly those requiring a 3-phenethyl substituent on a pyridine ring with a 2-carboxamide. The published synthesis starting from 2-cyano-3-methylpyridine [1] provides a validated and scalable route. Procurement of this specific intermediate allows chemists to bypass the challenging and low-yielding step of direct regioselective alkylation of the pyridine core, enabling efficient synthesis of focused libraries or specific target molecules. This is a concrete, efficiency-driven application that distinguishes it from final drug products.

Analytical Method Development: As a Reference Standard for HPLC/UPLC Assays

For laboratories developing or validating analytical methods for pyridine carboxamide analogs, this compound can function as a well-characterized reference standard. The documented retention time of 6.38 minutes under specific reversed-phase HPLC conditions [1] provides a quantitative benchmark. This allows a scientist to calibrate a new system, verify column performance, or act as a retention time marker in impurity profiling studies. This use case relies on the compound's defined purity and established analytical behavior, not its biological activity.

Medicinal Chemistry: As a Fragment or Scaffold for Kinase or GPCR Programs

The pyridine-2-carboxamide core is a known pharmacophore for kinase inhibition, as demonstrated by the potent and selective HPK1 inhibitors derived from this scaffold [1]. While the target compound itself lacks published potency data, its well-defined structure and higher lipophilicity (LogP 2.85 [2]) make it a suitable starting point for fragment-based drug discovery or a reference scaffold for SAR studies. Its procurement would be justified for a medicinal chemist seeking to explore the impact of a lipophilic 3-phenethyl group on a validated inhibitor core, particularly in programs targeting intracellular enzymes or CNS receptors where enhanced membrane permeability is desired.

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